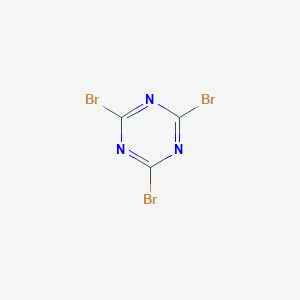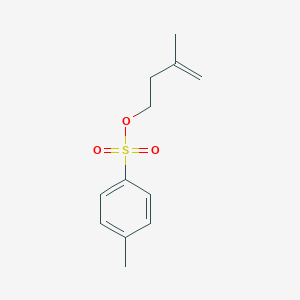
3-Methylbut-3-enyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
3-Methylbut-3-enyl 4-methylbenzenesulfonate, also known as MMS, is a synthetic compound that has been widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution, radical reactions, and other reactions that require a strong electrophile.
Mécanisme D'action
The mechanism of action of 3-Methylbut-3-enyl 4-methylbenzenesulfonate involves the formation of a reactive intermediate that can undergo various reactions with nucleophiles such as amines, alcohols, and thiols. The electrophilic nature of the compound makes it a strong reagent for reactions that require a strong electrophile. The reaction mechanism involves the formation of a sulfonium ion intermediate, which can then undergo various reactions with nucleophiles to form the final product.
Effets Biochimiques Et Physiologiques
3-Methylbut-3-enyl 4-methylbenzenesulfonate has been shown to have no significant biochemical or physiological effects in vitro. It is not toxic to cells and does not affect cell viability or proliferation. However, it should be noted that the compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylbut-3-enyl 4-methylbenzenesulfonate in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a useful reagent for synthetic chemistry. Furthermore, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its electrophilic nature, which can make it difficult to control the reaction. It can also be difficult to obtain high yields of the product, especially in reactions that involve nucleophiles with low reactivity.
Orientations Futures
There are several future directions for research on 3-Methylbut-3-enyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another area of interest is the study of the compound's effects on living organisms, including its toxicity and pharmacokinetics. Additionally, the compound's potential as a reagent in the synthesis of new drugs and biologically active compounds is an area of ongoing research.
Applications De Recherche Scientifique
3-Methylbut-3-enyl 4-methylbenzenesulfonate has been used in a wide range of scientific research applications, including the synthesis of natural products, pharmaceuticals, and biologically active compounds. It has been used as a reagent in the synthesis of various alkaloids, terpenoids, and other natural products. It has also been used in the synthesis of drugs such as antitumor agents, antiviral agents, and antifungal agents. Furthermore, it has been used in the preparation of biologically active compounds such as inhibitors of enzymes, ligands for receptors, and other bioactive molecules.
Propriétés
Numéro CAS |
781-03-3 |
|---|---|
Nom du produit |
3-Methylbut-3-enyl 4-methylbenzenesulfonate |
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
3-methylbut-3-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7H,1,8-9H2,2-3H3 |
Clé InChI |
KKRCXGGGEPQALO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C |
Autres numéros CAS |
781-03-3 |
Synonymes |
3-Methyl-3-buten-1-ol tosylate; 3-Methyl-3-butenyl p-toluenesulfonate; 3-Methyl-3-butenyl tosylate; 3-Methylbut-3-en-1-yl tosylate; 3-Methyl-3-buten-1-ol p-Toluenesulfonate; 3-Methyl-3-buten-1-ol 4-Methylbenzenesulfonate; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

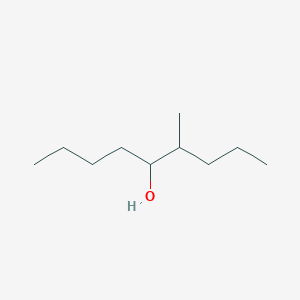
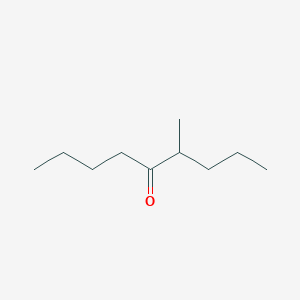
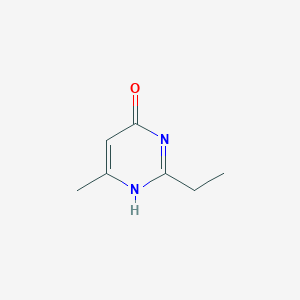
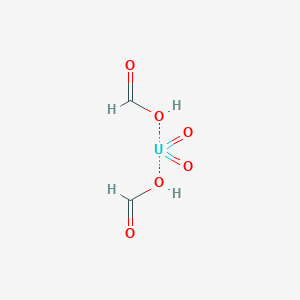
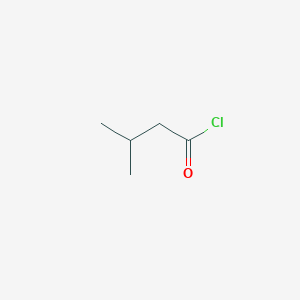
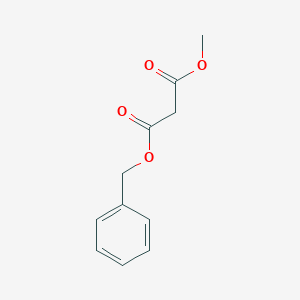
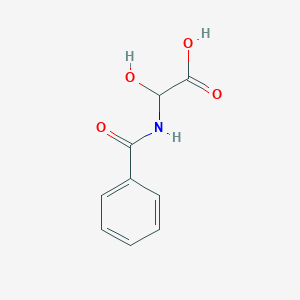

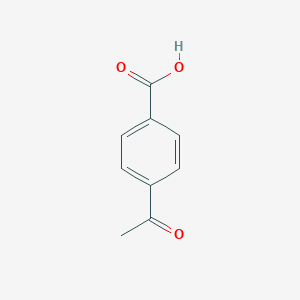
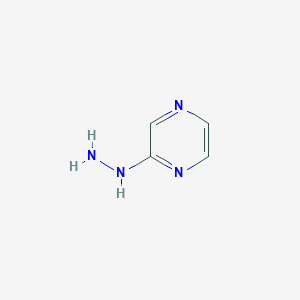
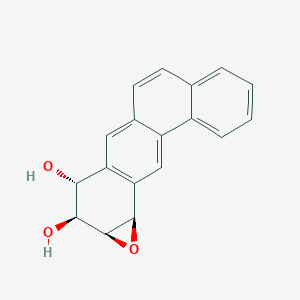
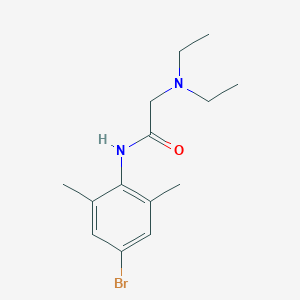
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
